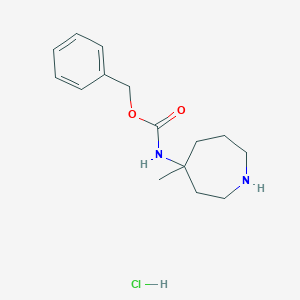

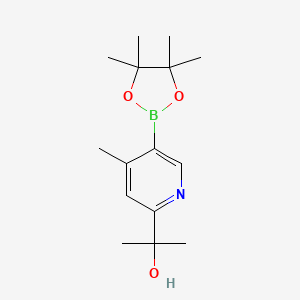

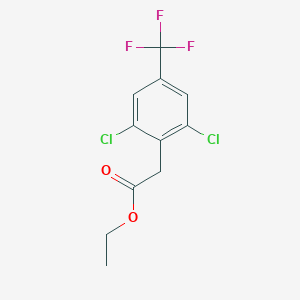

![molecular formula C5H11ClN2 B6298659 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95% CAS No. 2250242-19-2](/img/structure/B6298659.png)

3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Diazabicyclo[3.1.1]heptane hydrochloride, with a CAS Number of 2250242-19-2, is a compound with a molecular weight of 134.61 .

Synthesis Analysis

The synthesis of 3,6-diazabicyclo[3.1.1]heptanes has been studied in the context of creating novel ligands for neuronal nicotinic acetylcholine receptors . The synthesis involved the creation of a series of 3,6-diazabicyclo[3.1.1]heptane derivatives, which showed high affinity and selectivity towards alpha4beta2 and alpha7 nAChR subtypes .Molecular Structure Analysis

The InChI code for 3,6-diazabicyclo[3.1.1]heptane hydrochloride is 1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Research on 3,6-diazabicyclo[3.1.1]heptanes has shown that they can be used as bioisosteres of benzenes . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Physical And Chemical Properties Analysis

3,6-Diazabicyclo[3.1.1]heptane hydrochloride is a white to yellow solid . It has a molecular weight of 134.61 .科学的研究の応用

Analgesic Activity

3,6-Diazabicyclo[3.1.1]heptane derivatives have been found to have higher central analgesic activity than morphine and are substantially free from the side effects of morphine or other central analgesics . This makes them potentially useful in the development of new pain relief medications.

Neuronal Nicotinic Receptor Agonists

There is a patent that mentions 3,6-Diazabicyclo[3.1.1]heptanes as neuronal nicotinic receptor agonists . These receptors are found in the nervous system and are involved in a variety of physiological processes. Agonists for these receptors could have potential therapeutic applications in a variety of neurological disorders.

Chemical Synthesis

As a chemical compound, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a starting material or intermediate in the synthesis of other complex molecules. Its specific properties might make it useful in certain types of chemical reactions .

Research Tool

Given its unique structure and properties, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a tool in research settings. For example, it could be used to probe the function of certain types of receptors or enzymes .

Drug Development

The unique properties of 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, such as its analgesic activity, could make it a target for drug development. Researchers could study this compound and its derivatives in the hopes of developing new therapeutic agents .

Educational Purposes

In educational settings, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used to demonstrate certain principles of chemistry and pharmacology. For example, it could be used in teaching labs to demonstrate the synthesis of bicyclic compounds or the principles of drug-receptor interactions .

作用機序

将来の方向性

The future directions of 3,6-diazabicyclo[3.1.1]heptane hydrochloride research could involve further exploration of its potential as a bioisostere of benzenes . Additionally, its potential use in the creation of novel ligands for neuronal nicotinic acetylcholine receptors could be further investigated .

特性

IUPAC Name |

3,6-diazabicyclo[3.1.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHJAUIRFYIZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diazabicyclo[3.1.1]heptane;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

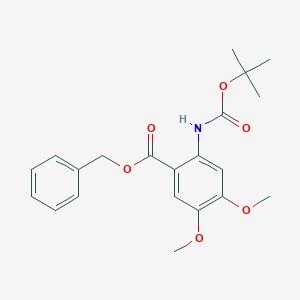

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

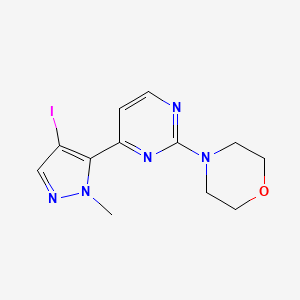

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

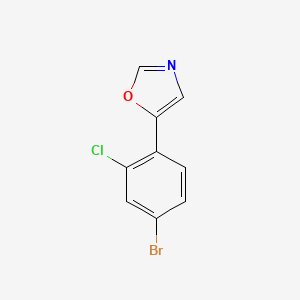

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)